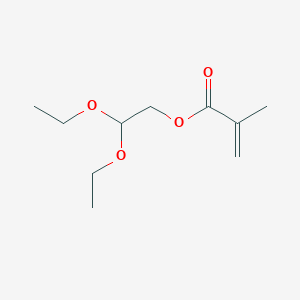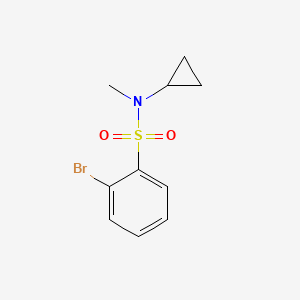
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with methoxycarbonyl, amino, phenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrazine derivatives with methoxycarbonyl and amino groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Methoxycarbonyl-3-amino-5-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-6-methyl-pyrazine
- 3-Amino-5-phenyl-6-methyl-pyrazine
Uniqueness: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is unique due to its specific combination of substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-8-10(9-6-4-3-5-7-9)16-12(14)11(15-8)13(17)18-2/h3-7H,1-2H3,(H2,14,16) |
Clé InChI |
PIDIDDGZABWDLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C(=O)OC)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)

![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)



![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)



![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
